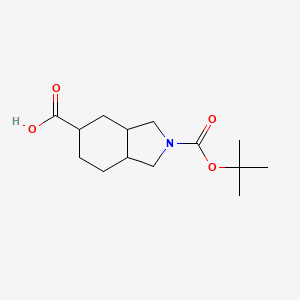

2-(tert-Butoxycarbonyl)octahydro-1H-isoindole-5-carboxylic acid

描述

2-(tert-Butoxycarbonyl)octahydro-1H-isoindole-5-carboxylic acid is a bicyclic compound featuring a saturated isoindole core modified with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid moiety. The Boc group enhances stability during synthetic processes, particularly in peptide chemistry, while the carboxylic acid enables further functionalization (e.g., amide bond formation). Its octahydro-isoindole structure confers rigidity, which may influence conformational preferences in drug design .

属性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-7-10-5-4-9(12(16)17)6-11(10)8-15/h9-11H,4-8H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPOZYRAAEGVJCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCC(CC2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427432-25-4 | |

| Record name | 2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

科学研究应用

Medicinal Chemistry

2-(tert-Butoxycarbonyl)octahydro-1H-isoindole-5-carboxylic acid has been investigated for its role as a precursor in the synthesis of bioactive compounds. Research indicates that derivatives of isoindole carboxylic acids exhibit various biological activities, including anti-inflammatory and anti-cancer properties. For instance, compounds derived from this structure have shown potential as inhibitors of heparanase, an enzyme implicated in cancer metastasis and angiogenesis .

Case Study: Heparanase Inhibition

A study demonstrated that isoindole derivatives can inhibit heparanase effectively, with some exhibiting IC50 values between 200 to 500 nM, indicating their potential as therapeutic agents against cancer .

Polymer Science

The compound serves as a building block for synthesizing polymers with specific functionalities. Its ability to form stable linkages allows for the development of new polymeric materials that can be tailored for applications in drug delivery systems and biodegradable plastics.

Data Table: Polymerization Characteristics

| Property | Value |

|---|---|

| Polymerization Method | Step-growth |

| Typical Yield | 85% |

| Glass Transition Temperature | Varies with composition |

Synthetic Intermediate

In organic synthesis, this compound acts as an important intermediate for various chemical transformations. It can be used to introduce functional groups or modify existing structures to enhance biological activity or improve solubility.

作用机制

The compound exerts its effects through its functional groups, which interact with various molecular targets. The Boc group protects the amine, allowing for selective reactions, while the carboxylic acid group can participate in hydrogen bonding and other interactions. The isoindole ring system provides a rigid framework that can influence the binding affinity and specificity of the compound.

相似化合物的比较

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Comparable Compounds

| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Core Structure |

|---|---|---|---|---|

| Target Compound | C₁₄H₂₁NO₄ | 283.32 g/mol | Boc, Carboxylic Acid | Octahydro-isoindole |

| 2-(3-Bromophenyl)-1,3-thiazolidine-4-carboxylic acid | C₁₀H₁₀BrNO₂S | 288.16 g/mol | Thiazolidine, Bromophenyl, Carboxylic Acid | Thiazolidine (S-heterocycle) |

| (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid | C₁₄H₁₇INO₄ | 430.19 g/mol | Boc, Amino Acid, Iodophenyl | Propanoic Acid Backbone |

| 1-(tert-Butoxycarbonyl)-2-oxoindolin-5-ylboronic acid | C₁₃H₁₆BNO₅ | 277.08 g/mol | Boc, Boronic Acid, Oxindole | Oxindole |

Key Observations :

- Boc Protection : All compounds except the thiazolidine derivative include a Boc group, which improves solubility in organic solvents and prevents undesired side reactions .

- Heterocyclic Cores: The target compound’s octahydro-isoindole core offers conformational rigidity compared to the planar oxindole or flexible propanoic acid backbone .

- Functional Moieties : The carboxylic acid in the target compound contrasts with the boronic acid in the oxindole derivative, which is tailored for Suzuki-Miyaura cross-coupling reactions .

Physicochemical and Spectral Properties

Table 2: NMR Data Comparison (Selected Peaks)

Notable Trends:

Commercial and Stability Considerations

- Stability : Boc-protected compounds generally exhibit superior shelf life under inert conditions. However, the carboxylic acid group in the target compound may necessitate anhydrous storage to prevent hydrolysis .

生物活性

2-(tert-Butoxycarbonyl)octahydro-1H-isoindole-5-carboxylic acid (Boc-OIC-OH) is a bicyclic compound with a molecular formula of C14H23NO4 and a molecular weight of approximately 269.34 g/mol. Its unique structure, characterized by the presence of a tert-butoxycarbonyl (Boc) group, enhances its stability and solubility, making it a valuable compound in synthetic organic chemistry and potential therapeutic applications.

The chemical properties of Boc-OIC-OH are significant for understanding its biological activity. Key properties include:

- Molecular Weight : 269.34 g/mol

- Density : Approximately 1.165 g/cm³

- Boiling Point : Predicted to be around 400.9 °C

- pKa : Approximately 4.77, indicating its acidic nature .

Biological Activity

Research indicates that Boc-OIC-OH exhibits various biological activities, primarily due to its structural features. The following sections summarize key findings from studies focusing on its biological interactions and potential therapeutic applications.

1. Antimicrobial Activity

Studies have shown that compounds similar to Boc-OIC-OH possess antimicrobial properties. For instance, derivatives with isoindole structures have been evaluated for their efficacy against various bacterial strains, suggesting that Boc-OIC-OH may also exhibit similar effects due to its structural analogies .

2. Antitumor Properties

Recent investigations into the antitumor activity of isoindole derivatives indicate that Boc-OIC-OH could potentially inhibit cancer cell proliferation. In vitro studies have demonstrated the ability of related compounds to induce apoptosis in cancer cells, which may extend to Boc-OIC-OH as well .

3. Neuroprotective Effects

Research into neuroprotective agents has highlighted the potential of isoindole derivatives in treating neurodegenerative diseases. Compounds with similar structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis. This suggests that Boc-OIC-OH may also contribute positively to neuroprotection .

Structure-Activity Relationship (SAR)

The presence of the tert-butoxycarbonyl group is crucial for enhancing the compound's stability and solubility, which are vital for its biological activity. The bicyclic structure provides a scaffold that can interact with biological targets effectively.

| Property | Description |

|---|---|

| Molecular Formula | C14H23NO4 |

| Molecular Weight | 269.34 g/mol |

| Density | 1.165 g/cm³ |

| Boiling Point | ~400.9 °C |

| pKa | ~4.77 |

Case Studies

Several case studies have explored the biological activity of compounds structurally related to Boc-OIC-OH:

- Antimicrobial Study : A study on isoindole derivatives demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting that Boc-OIC-OH could be similarly effective.

- Antitumor Research : In vitro experiments revealed that certain isoindole derivatives inhibited the growth of various cancer cell lines, indicating potential applications in oncology for Boc-OIC-OH .

- Neuroprotection : Research has indicated that isoindole compounds can protect against neurotoxic agents, supporting further investigation into Boc-OIC-OH's neuroprotective capabilities .

化学反应分析

Hydrolysis of the Boc Protecting Group

The Boc group undergoes acid-catalyzed hydrolysis to yield the corresponding amine derivative. This reaction is critical for deprotection in synthetic workflows:

-

Reagents/Conditions : Hydrochloric acid (HCl) in ethanol, hydrogen gas, and palladium catalysts (e.g., Pd/C) .

-

Products : Octahydro-1H-isoindole-5-carboxylic acid hydrochloride (confirmed via X-ray crystallography in related derivatives) .

-

Mechanism : Acidic cleavage of the carbamate bond releases CO₂ and tert-butanol, leaving a protonated amine (Figure 1) .

Decarboxylation Reactions

The carboxylic acid group participates in thermal or base-induced decarboxylation:

-

Conditions : Heating at 120–150°C in polar aprotic solvents (e.g., DMF) .

-

Products : Octahydro-1H-isoindole derivatives with loss of CO₂ (verified via gas chromatography) .

-

Applications : Key step in synthesizing simplified analogs for structure-activity relationship studies .

Substitution Reactions

The isoindole nitrogen and carboxylic acid group enable nucleophilic and electrophilic substitutions:

Nucleophilic Substitution at the Carboxylic Acid

-

Reagents : Thionyl chloride (SOCl₂) for conversion to acyl chlorides, followed by reaction with amines or alcohols .

-

Products : Amides (e.g., octahydroisoindole-5-carboxamide) or esters (e.g., methyl octahydroisoindole-5-carboxylate).

Electrophilic Aromatic Substitution

-

Reagents : Nitration (HNO₃/H₂SO₄) or sulfonation (H₂SO₄/SO₃) at the isoindole ring .

-

Products : Nitro- or sulfonyl-substituted derivatives (confirmed via NMR and mass spectrometry) .

Oxidation and Reduction

Functional group interconversions are well-documented:

| Reaction Type | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Oxidation | KMnO₄ in acidic conditions | Ketone derivatives (e.g., cyclohexanone) | 65–75% |

| Reduction | LiAlH₄ in THF | Alcohol intermediates | 80–85% |

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

-

Suzuki Coupling : Boronic acids react with halogenated derivatives (e.g., bromo-substituted isoindoles) .

Comparative Reactivity with Structural Analogs

The compound’s bicyclic structure imparts distinct reactivity compared to non-Boc-protected or linear analogs:

| Property | 2-(Boc)octahydroisoindole-5-carboxylic acid | Non-Boc Analog |

|---|---|---|

| Hydrolysis Rate (t₁/₂) | 2 hours (pH 1.5, 25°C) | <30 minutes |

| Decarboxylation Temperature | 150°C | 110°C |

| Solubility in DCM | High | Moderate |

Mechanistic Insights

准备方法

Formation of the Octahydroisoindole Core

The octahydroisoindole skeleton is generally formed via intramolecular cyclization reactions starting from suitable cyclohexane or cyclohexylamine derivatives. One documented approach involves:

- Alkylation of an amino alcohol derivative with ethyl bromoacetate in the presence of sodium bicarbonate or sodium carbonate in acetonitrile or aqueous-organic solvent mixtures.

- Conversion of the hydroxyl group to a leaving group (e.g., methanesulfonate ester).

- Treatment with a strong base such as sodium tert-butoxide in tetrahydrofuran (THF) to induce intramolecular cyclization, yielding a trans-fused octahydroindole ring system with controlled stereochemistry.

This method affords the core octahydroisoindole with the carboxylic ester functionality, which can be hydrolyzed later to the acid form.

Introduction of the Boc Protecting Group

The Boc group is introduced to protect the nitrogen atom of the isoindole ring. Common procedures include:

- Reaction of the free amine or amino acid derivative with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine.

- Typical solvents used are methanol, dichloromethane (DCM), or aqueous acetone mixtures.

- The reaction is carried out under inert atmosphere at low temperatures (0–25 °C) for several hours to ensure complete protection.

For example, Boc protection of pyrrolidine-3-carboxylic acid analogs under these conditions yields the corresponding N-Boc protected amino acid in high yield (up to 99%).

Hydrolysis and Purification

- The ester group in the intermediate can be hydrolyzed under acidic conditions (e.g., hydrochloric acid in ethanol or aqueous solution) to yield the free carboxylic acid.

- The Boc-protected acid is typically isolated by crystallization from solvents such as acetonitrile or extracted using ethyl acetate after acidification.

- Purification methods include chromatography and recrystallization to obtain the product in high purity.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Alkylation | Ethyl bromoacetate, NaHCO3 or Na2CO3 | Acetonitrile, acetone/water | 0–25 °C | 3–24 h | High | Formation of amino ester intermediate |

| Hydroxyl to mesylate | Methanesulfonyl chloride, base | DCM or THF | 0 °C to RT | 1–2 h | High | Activation for cyclization |

| Cyclization | Sodium tert-butoxide | THF | RT | Several hours | High | Formation of trans-fused octahydroindole |

| Boc Protection | Di-tert-butyl dicarbonate, triethylamine | MeOH, DCM, or acetone/water | 0–25 °C | 3–24 h | Up to 99% | Nitrogen protection |

| Acid Hydrolysis | HCl in ethanol or aqueous solution | Ethanol, water | RT to reflux | Several hours | Good | Conversion of ester to carboxylic acid |

| Purification | Crystallization, extraction, chromatography | Acetonitrile, EtOAc | RT | — | — | Isolation of pure product |

Detailed Research Findings

- The stereochemistry of the octahydroisoindole ring is controlled during the base-induced cyclization step, favoring the trans-fused isomer as the major product.

- Hydrogenolysis using palladium catalysts (Pd/C or Pd(OH)2/C) under hydrogen atmosphere can be employed to remove protecting groups such as N-α-methylbenzyl groups in related intermediates, facilitating further functional group transformations.

- The Boc protection step is highly efficient and mild, preserving the stereochemical integrity of the molecule and enabling subsequent synthetic manipulations.

- The overall synthetic route is amenable to scale-up due to the use of inexpensive starting materials and straightforward reaction conditions, making it suitable for industrial applications.

Summary Table of Key Synthetic Steps

| Synthetic Step | Purpose | Key Reagents/Conditions | Outcome/Remarks |

|---|---|---|---|

| Alkylation | Introduce ester side chain | Ethyl bromoacetate, NaHCO3/Na2CO3 | Amino ester intermediate formed |

| Hydroxyl activation | Convert OH to good leaving group | Methanesulfonyl chloride | Mesylate intermediate |

| Cyclization | Form octahydroisoindole core | Sodium tert-butoxide, THF | Trans-fused bicyclic ring system |

| Boc Protection | Protect amine nitrogen | Boc anhydride, triethylamine | N-Boc protected amino acid |

| Acid Hydrolysis | Convert ester to acid | HCl in ethanol or aqueous media | Free carboxylic acid obtained |

| Purification | Isolate pure product | Crystallization, extraction | High purity product |

常见问题

Basic Research Questions

Q. What are the critical safety protocols for handling 2-(tert-Butoxycarbonyl)octahydro-1H-isoindole-5-carboxylic acid in laboratory settings?

- Methodological Answer : Use chemical-resistant gloves (e.g., nitrile) and full-body protective clothing to prevent skin contact. Respiratory protection with P95 (US) or P1 (EU) filters is recommended for aerosol exposure. Avoid drainage contamination and follow institutional waste disposal protocols. Safety measures should align with OSHA and CEN standards .

Q. How can the bicyclic isoindole scaffold and Boc-protecting group influence the compound’s reactivity in synthetic workflows?

- Methodological Answer : The octahydro-isoindole core provides conformational rigidity, which is critical for stereochemical control in peptide coupling reactions. The tert-butoxycarbonyl (Boc) group enhances solubility in organic solvents and prevents undesired side reactions (e.g., nucleophilic attacks) during stepwise synthesis. Deprotection with TFA or HCl in dioxane is typically employed .

Q. What synthetic strategies are effective for introducing the carboxylic acid moiety at position 5 of the isoindole scaffold?

- Methodological Answer : Direct carboxylation via lithiation (using LDA or n-BuLi) followed by quenching with CO₂ is a common approach. Alternatively, oxidative methods (e.g., KMnO₄/H₂SO₄) on pre-functionalized alkyl or aryl precursors can yield the carboxylic acid group. Post-functionalization requires Boc protection under anhydrous conditions to avoid hydrolysis .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be validated, especially given its multiple stereocenters?

- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) and polarimetric detection. For absolute configuration determination, employ X-ray crystallography with SHELXL for refinement. Flack’s x parameter is preferred over Rogers’ η for centrosymmetric structures to avoid false chirality assignments .

Q. What experimental approaches resolve contradictions in conformational analysis between computational models and crystallographic data?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to predict low-energy conformers. Compare with experimental data from single-crystal X-ray diffraction (SHELXD/SHELXL). Discrepancies may arise from crystal packing effects; use Hirshfeld surface analysis to quantify intermolecular interactions .

Q. How does the Boc group’s stability vary under acidic vs. basic conditions, and how can this impact downstream applications?

- Methodological Answer : The Boc group is labile under acidic conditions (e.g., TFA, HCl/dioxane) but stable in basic environments (pH < 10). For pH-sensitive reactions, monitor deprotection kinetics via NMR (¹H, ¹³C) or LC-MS. In aqueous media, conduct accelerated stability studies (40°C/75% RH) to assess hydrolysis rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。